Trimethylorthovalerat

Übersicht

Beschreibung

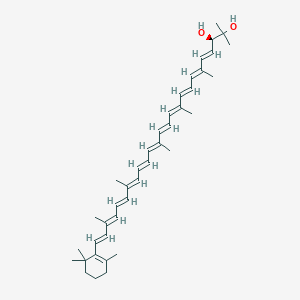

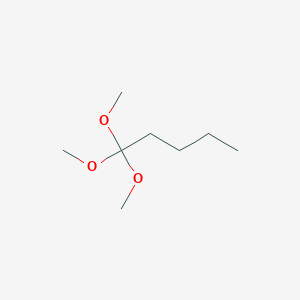

Trimethyl orthovalerate (TMOV) is an organic compound belonging to the class of esters. It is a colorless, viscous liquid which is insoluble in water but soluble in many organic solvents. TMOV is an important intermediate in the synthesis of fragrances, flavorings, and pharmaceuticals. It is also used in the production of other organic compounds such as surfactants and plasticizers. TMOV has been studied extensively for its potential applications in a range of scientific research applications.

Wissenschaftliche Forschungsanwendungen

Synthese von Neuraminsäurederivaten

Trimethylorthovalerat wurde bei der Synthese verschiedener 9-O-Acyl-Derivate von N-Acetyl- und N-Glycoloyl-Neuraminsäure eingesetzt. Diese Derivate sind wichtig für die Untersuchung von Influenzavirus-Inhibitoren und das Verständnis der Rolle von Neuraminsäure in biologischen Systemen.

Herstellung von Chinazolinonen

Diese Verbindung ist entscheidend für die Herstellung von 2-Methyl-, 2-Ethyl-, 2-Propyl- und 2-Butyl-3-benzimidazolyl-4(3H)-chinazolinonen . Chinazolinone sind eine Klasse von Verbindungen mit einer breiten Palette an biologischen Aktivitäten, darunter antimalarielle, antibakterielle und krebshemmende Eigenschaften.

Gasphasen-Eliminationskinetik-Studien

This compound war Gegenstand experimenteller und theoretischer Studien zur homogenen, unimolekularen Gasphasen-Eliminationskinetik . Solche Studien sind entscheidend für das Verständnis der Reaktivität und Stabilität organischer Verbindungen in der Atmosphäre.

Liganden des menschlichen Adenosin-A3-Rezeptors

Es dient als Vorläufer bei der Synthese von 1,2,4-Triazolo[1,5-c]pyrimidin-Derivaten, die als Liganden des menschlichen Adenosin-A3-Rezeptors wirken . Diese Rezeptoren sind potenzielle therapeutische Ziele für verschiedene Erkrankungen, darunter Entzündungen und Krebs.

Herstellung von N-Sulfonyl- und N-Sulfinylimminen und -imidaten

Forscher haben this compound zur Herstellung von N-Sulfonyl- und N-Sulfinylimminen und -imidaten verwendet. Diese Verbindungen sind wertvolle Zwischenprodukte in der organischen Synthese und finden Anwendung bei der Entwicklung von Pharmazeutika.

Kinetische Studien unimolekularer Reaktionen

Die Kinetik unimolekularer Reaktionen unter Beteiligung von this compound wird untersucht, um die Mechanismen von Eliminierungsreaktionen zu verstehen. Diese Forschung kann zu Erkenntnissen über Reaktionswege und der Gestaltung neuer Synthesemethoden führen.

Wirkmechanismus

Target of Action

Trimethyl orthovalerate, also known as 1,1,1-Trimethoxypentane, is a type of ortho ester . Ortho esters are functional groups containing three alkoxy groups attached to one carbon atom

Mode of Action

The mode of action of Trimethyl orthovalerate is primarily through its reactions as an ortho ester. Ortho esters can be prepared by the Pinner reaction, in which nitriles react with alcohols in the presence of one equivalent of hydrogen chloride . They are readily hydrolyzed in mild aqueous acid to form esters .

Biochemical Pathways

Trimethyl orthovalerate participates in the synthesis of various biochemical compounds. For instance, it has been used in the synthesis of 1,2,4-triazolo[1,5-c]pyrimidine derivatives as human adenosine A3 receptor ligands . It can also be used as a precursor to prepare N-sulfonyl and N-sulfinyl imines and imidates .

Pharmacokinetics

As an ortho ester, it is known to be readily hydrolyzed in mild aqueous acid to form esters , which suggests that it may be metabolized in the body through similar pathways.

Result of Action

The molecular and cellular effects of Trimethyl orthovalerate’s action are largely dependent on the specific biochemical pathways in which it is involved. For instance, in the synthesis of 1,2,4-triazolo[1,5-c]pyrimidine derivatives, it may contribute to the modulation of the human adenosine A3 receptor .

Action Environment

The action, efficacy, and stability of Trimethyl orthovalerate can be influenced by various environmental factors. For instance, the hydrolysis of ortho esters like Trimethyl orthovalerate requires mild aqueous acid . Therefore, the pH of the environment could potentially influence its reactivity and stability.

Safety and Hazards

Eigenschaften

IUPAC Name |

1,1,1-trimethoxypentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O3/c1-5-6-7-8(9-2,10-3)11-4/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUXVVQKJULMMKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4065654 | |

| Record name | Pentane, 1,1,1-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13820-09-2 | |

| Record name | Trimethyl orthovalerate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13820-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethyl orthovalerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013820092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentane, 1,1,1-trimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentane, 1,1,1-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-trimethoxypentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.073 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYL ORTHOVALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0X9MOM6VZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the reaction mechanism for the gas-phase elimination of trimethyl orthovalerate?

A1: The gas-phase elimination of trimethyl orthovalerate proceeds through a unimolecular, concerted, and non-synchronous mechanism []. This means that the reaction happens in one step, with bond breaking and forming happening simultaneously, but not at the same rate. The rate-determining step involves the polarization of the C-OCH3 bond, resulting in a partial positive charge on the carbon atom and a partial negative charge on the oxygen atom. This polarization facilitates the abstraction of a hydrogen atom from the adjacent C-H bond by the partially negative oxygen, forming a four-membered cyclic transition state. This transition state then collapses to yield methanol and the corresponding unsaturated ketal [].

Q2: How do substituents affect the rate of gas-phase elimination of orthoesters like trimethyl orthovalerate and trimethyl orthochloroacetate?

A2: Electron-donating substituents, such as the alkyl group in trimethyl orthovalerate, increase the rate of decomposition. This is because they stabilize the positive charge that develops on the carbon atom bearing the three methoxy groups during the transition state. Conversely, electron-withdrawing substituents, like the chlorine atom in trimethyl orthochloroacetate, destabilize this positive charge, slowing down the reaction [].

Q3: Can trimethyl orthovalerate be used as a starting material for the synthesis of other valuable compounds?

A3: Yes, trimethyl orthovalerate can be used as a reagent in various organic syntheses. For example, it is used in the synthesis of Betamethasone 17-valerate, a corticosteroid medication []. The synthesis involves an acid-catalyzed 17,21-cyclization reaction of betamethasone with trimethyl orthovalerate, followed by a 21-selective hydrolysis to yield the final product [].

Q4: What is a more efficient way to synthesize tributyl orthovalerate using trimethyl orthovalerate?

A4: Tributyl orthovalerate can be synthesized efficiently via transesterification of trimethyl orthovalerate with normal butanol using iodine (I2) as a catalyst []. This method offers several advantages over traditional strong base or acid-catalyzed transesterifications, including simplified purification and milder reaction conditions [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.